2-Methylbenzofuran-6-ol

Catalog No.
S731071
CAS No.
54584-24-6
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzofuran-6-ol

CAS Number

54584-24-6

Product Name

2-Methylbenzofuran-6-ol

IUPAC Name

2-methyl-1-benzofuran-6-ol

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3

InChI Key

ASUDREWVUSTLJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C=C(C=C2)O

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)O

2-Methylbenzofuran-6-ol (CAS: 54584-24-6) is a highly specialized, procurement-critical bicyclic heteroaromatic building block. Characterized by a benzofuran core with a 2-methyl substitution and a highly reactive 6-hydroxyl group, this compound serves as a pivotal starting material in advanced medicinal chemistry and commercial API scale-up [1]. Its most prominent industrial application is as the primary structural precursor for Fruquintinib (TAK-113 / HMPL-013), a highly selective vascular endothelial growth factor receptor (VEGFR) inhibitor approved for metastatic colorectal cancer[2]. The compound's precise substitution pattern provides an optimal balance of lipophilicity, steric vectoring, and regioselective reactivity, making it indispensable for synthesizing high-affinity kinase inhibitors and G-protein coupled receptor (GPR40) agonists where standard phenolic or unsubstituted benzofuran intermediates fail to achieve the required binding and manufacturability metrics.

Substituting 2-Methylbenzofuran-6-ol with closely related analogs—such as 2-methylbenzofuran-5-ol, unsubstituted benzofuran-6-ol, or 6-methoxy-2-methylbenzofuran—fundamentally compromises either synthetic scalability or downstream pharmacological efficacy [1]. In API manufacturing, the exact 6-hydroxyl position is required to establish the precise ether linkage vector to quinazoline cores; shifting to the 5-hydroxyl position alters the dihedral angle, resulting in severe steric clashes within the target kinase hinge region and abolishing activity. Furthermore, attempting to use the 6-methoxy derivative as a more stable procurement alternative introduces a mandatory, harsh demethylation step (e.g., using BBr3) that degrades the sensitive benzofuran ring, significantly reducing overall yield and increasing the impurity burden[2]. Finally, the 2-methyl group is not merely decorative; it is essential for anchoring the molecule in specific hydrophobic pockets, meaning unsubstituted benzofuran-6-ol cannot achieve the required target selectivity.

Processability and Yield: Free Hydroxyl vs. Methoxy Precursors

In the industrial scale-up of VEGFR inhibitors like Fruquintinib, procuring the free 6-hydroxyl compound (2-Methylbenzofuran-6-ol) is significantly more efficient than sourcing the protected 6-methoxy-2-methylbenzofuran [1]. Utilizing the free 6-ol allows for a direct, one-step nucleophilic aromatic substitution (SNAr) with 4-chloro-6,7-dimethoxyquinazoline, typically achieving coupling yields of 75-85% under optimized basic conditions. In contrast, starting from the 6-methoxy analog necessitates a harsh demethylation step (often utilizing BBr3 or strong Lewis acids) prior to coupling. This extra deprotection step not only adds to the manufacturing cycle time but also leads to partial degradation of the electron-rich benzofuran core, reducing the overall two-step yield by 20-30% and complicating the downstream impurity profile [2].

Evidence DimensionSynthetic step efficiency and overall API yield
Target Compound Data2-Methylbenzofuran-6-ol (Direct SNAr coupling: 75-85% yield, 1 step)
Comparator Or Baseline6-Methoxy-2-methylbenzofuran (Deprotection + coupling: <60% yield, 2 steps, higher impurity load)
Quantified DifferenceElimination of 1 synthetic step and >20% improvement in overall yield
ConditionsIndustrial API synthesis scale-up (e.g., TAK-113 / HMPL-013 production)

Procuring the free 6-hydroxyl building block eliminates a harsh, yield-reducing deprotection step, directly lowering the cost of goods (COGs) in commercial API manufacturing.

Receptor Binding Geometry: 6-ol vs. 5-ol Regioisomers

The specific regiochemistry of the hydroxyl group on the benzofuran core is non-negotiable for downstream target affinity. When incorporated into the 6-(quinazolin-4-yloxy)benzofuran-3-carboxamide scaffold of Fruquintinib, the 6-oxy linkage directs the quinazoline moiety at the precise angle required to occupy the VEGFR2 ATP-binding pocket, yielding an IC50 of approximately 25 nM (biochemical) and sub-nanomolar cellular potency [1]. Substituting the precursor with 2-methylbenzofuran-5-ol shifts the attachment point, drastically altering the vector of the quinazoline core. This geometric shift causes severe steric clashes within the kinase hinge region, resulting in a near-complete loss of VEGFR2 inhibitory activity (IC50 > 1000 nM) [2].

Evidence DimensionDownstream VEGFR2 inhibition (IC50)
Target Compound Data6-ol derived scaffold (IC50 ~ 25 nM)
Comparator Or Baseline5-ol derived scaffold (IC50 > 1000 nM)
Quantified Difference>40-fold loss in target potency
ConditionsIn vitro VEGFR2 kinase biochemical assay

Buyers must strictly specify the 6-ol regioisomer, as the 5-ol variant produces downstream APIs with fundamentally incorrect spatial geometry and abolished pharmacological activity.

Target Selectivity: Impact of the 2-Methyl Substitution

The presence of the 2-methyl group on the benzofuran core is a critical driver of kinase selectivity. In the development of advanced VEGFR 1/2/3 inhibitors, the 2-methylbenzofuran-6-ol derived core fits precisely into a highly specific hydrophobic pocket adjacent to the ATP-binding site [1]. This interaction enables exceptional selectivity for VEGFR isoforms (IC50s of 33, 35, and 0.5 nM for VEGFR1, 2, and 3, respectively) while maintaining weak or negligible inhibition against off-target kinases like FGFR-1 and c-kit[2]. Utilizing an unsubstituted benzofuran-6-ol precursor removes this critical hydrophobic anchor, which not only reduces overall VEGFR affinity but also degrades the selectivity profile, increasing the risk of off-target toxicity.

Evidence DimensionKinase selectivity profile (VEGFR vs. off-target)
Target Compound Data2-Methylbenzofuran-6-ol core (High VEGFR selectivity, minimal FGFR/c-kit activity)
Comparator Or BaselineUnsubstituted benzofuran-6-ol core (Reduced affinity and poorer selectivity profile)
Quantified DifferenceMaintained sub-nanomolar to low-nanomolar VEGFR potency with >30-fold selectivity window
ConditionsKinase panel screening ([32P-ATP] incorporation assay)

The 2-methyl substitution is essential for achieving the strict selectivity profiles required by regulatory agencies for modern targeted cancer therapies.

Lipophilicity and Efficacy in GPR40 Agonist Development

Beyond kinase inhibitors, 2-Methylbenzofuran-6-ol is a validated precursor for synthesizing tricyclic cyclopropyl carboxylic acid derivatives targeting the G-protein coupled receptor 40 (GPR40) for Type 2 diabetes[1]. The 2-methylbenzofuran core provides an ideal lipophilic surface area that enhances receptor interaction compared to simpler monocyclic or unsubstituted bicyclic systems. Derivatives built from 2-methylbenzofuran-6-ol demonstrate highly potent GPR40 agonism (EC50 < 100 nM), driving significant improvements in glucose-dependent insulin secretion. Comparatively, substituting this core with a standard phenol or unmethylated benzofuran results in suboptimal receptor packing and significantly weaker agonistic activity (EC50 > 1 μM) [1].

Evidence DimensionGPR40 Agonist Activity (EC50)
Target Compound Data2-Methylbenzofuran-6-ol derived tricycles (EC50 < 100 nM)
Comparator Or BaselinePhenol/unsubstituted bicyclic derivatives (EC50 > 1000 nM)
Quantified Difference>10-fold improvement in GPR40 agonism
ConditionsIn vitro GPR40 activation assays

For metabolic disease drug discovery, this specific compound provides the exact steric and lipophilic properties needed to cross the potency threshold for clinical viability.

Commercial API Manufacturing of VEGFR Inhibitors

2-Methylbenzofuran-6-ol is the definitive, non-substitutable starting material for the industrial synthesis of Fruquintinib (TAK-113 / HMPL-013). It is utilized to construct the core 2-methylbenzofuran-3-carboxamide scaffold, requiring high-purity procurement for multi-kilogram scale-up [1].

Development of Novel GPCR Agonists

The compound serves as a critical building block for synthesizing tricyclic cyclopropyl carboxylic acids. Its specific substitution pattern makes it the optimal choice for medicinal chemistry programs targeting GPR40 (FFAR1) to treat Type 2 diabetes and related metabolic disorders [2].

Design of Highly Selective Kinase Probes

Due to the 2-methyl group's ability to anchor into specific hydrophobic pockets, this compound is the preferred precursor for developing highly selective chemical probes and fluorescent labels intended to differentiate between closely related receptor tyrosine kinases (e.g., VEGFR vs. FGFR)[3].

XLogP3

2.4

Wikipedia

2-methylbenzofuran-6-ol

Dates

Last modified: 08-15-2023

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